molecular formula C26H21N3 B165486 2,3-Bis(3-indolylmethyl)indole CAS No. 138250-72-3

2,3-Bis(3-indolylmethyl)indole

Cat. No. B165486
M. Wt: 375.5 g/mol
InChI Key: MJHVZTDHBWQIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(3-indolylmethyl)indole, commonly known as DIM, is a naturally occurring compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. DIM has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of DIM is not fully understood. However, it is believed that DIM works by modulating the activity of certain enzymes involved in hormone metabolism. DIM has been shown to increase the production of 2-hydroxyestrone, a form of estrogen that has been shown to have anti-cancer properties. DIM has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory molecules.

Biochemical And Physiological Effects

DIM has been shown to have a variety of biochemical and physiological effects. Research has shown that DIM can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and induce cell cycle arrest. DIM has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, DIM has been shown to have a positive effect on hormone balance, particularly in estrogen metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using DIM in lab experiments is that it is a naturally occurring compound found in cruciferous vegetables. This makes it a relatively safe compound to use in experiments. However, one limitation is that DIM is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DIM. One direction is to further investigate its potential use in the prevention and treatment of cancer. Another direction is to study its potential use in the prevention and treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of DIM and its effects on hormone balance.

Synthesis Methods

DIM is synthesized by the condensation of indole-3-carbinol (I3C) with formaldehyde. The reaction is catalyzed by acid, and the product is purified by chromatography. The yield of the reaction is approximately 60%.

Scientific Research Applications

DIM has been extensively studied for its potential therapeutic properties. Research has shown that DIM has anti-cancer, anti-inflammatory, and anti-oxidant properties. DIM has also been shown to have a positive effect on hormone balance, particularly in estrogen metabolism. DIM has been studied for its potential use in the prevention and treatment of breast, prostate, and cervical cancers.

properties

CAS RN

138250-72-3

Product Name

2,3-Bis(3-indolylmethyl)indole

Molecular Formula

C26H21N3

Molecular Weight

375.5 g/mol

IUPAC Name

2,3-bis(1H-indol-3-ylmethyl)-1H-indole

InChI

InChI=1S/C26H21N3/c1-4-10-23-19(7-1)17(15-27-23)13-22-21-9-3-6-12-25(21)29-26(22)14-18-16-28-24-11-5-2-8-20(18)24/h1-12,15-16,27-29H,13-14H2

InChI Key

MJHVZTDHBWQIMN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=C(NC4=CC=CC=C43)CC5=CNC6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=C(NC4=CC=CC=C43)CC5=CNC6=CC=CC=C65

Other CAS RN

138250-72-3

synonyms

2,3-bis(3-indolylmethyl)indole
bisIMI

Origin of Product

United States

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